molecular formula C7H15ClN2O B2776509 1-(Piperazin-1-yl)propan-1-one hydrochloride CAS No. 76535-77-8

1-(Piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B2776509
CAS No.: 76535-77-8
M. Wt: 178.66
InChI Key: XUUHSYFMUXFAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperazin-1-yl)propan-1-one hydrochloride is a chemical compound with the molecular formula C7H15ClN2O and a molecular weight of 178.66 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-(Piperazin-1-yl)propan-1-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of antidepressants and other therapeutic drugs.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Safety and Hazards

1-(Piperazin-1-yl)propan-1-one is classified as Acute Tox. 4 (Oral), Acute Tox. 4 (Dermal), Acute Tox. 4 (Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperazin-1-yl)propan-1-one hydrochloride can be synthesized through a multi-step process involving the reaction of piperazine with propionyl chloride under controlled conditions. The reaction typically requires a solvent such as toluene and may involve the use of catalysts to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(Piperazin-1-yl)propan-1-one hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility makes it valuable in multiple fields of research and industry .

Properties

IUPAC Name

1-piperazin-1-ylpropan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-5-3-8-4-6-9;/h8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUHSYFMUXFAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 1-chlorocarbonyl-4-propionylpiperazine used as starting material can be prepared as follows. Anhydrous piperazine (120 g.) and propionamide (m.p. 80° C., 102 g.) in anhydrous xylene (100 cm3) are heated under reflux for 48 hours in the presence of iodine (0.9 g.) to give 1-propionylpiperazine hydrochloride (153.0 g.), m.p. 165° C. 1-Propionylpiperazine is liberated from its hydrochloride by the action of an excess of ammonia in diethyl ether. The ammonium chloride formed is separated by filtration and the 1-propionylpiperazine is isolated by evaporation of the ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0.9 g
Type
catalyst
Reaction Step Three

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